molecular formula C12H11F3N4O3S B2518765 2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2320685-58-1

2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2518765
CAS No.: 2320685-58-1
M. Wt: 348.3
InChI Key: DHNFLYHUULOISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a trifluoromethoxyphenyl group, a sulfonyl group, an azetidine ring, and a triazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the azetidine intermediate with a sulfonyl chloride derivative, such as trifluoromethoxyphenylsulfonyl chloride, under basic conditions.

    Formation of the triazole ring: The final step involves the cycloaddition reaction between the azetidine-sulfonyl intermediate and an azide derivative to form the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the trifluoromethoxyphenyl and sulfonyl groups can enhance binding affinity and specificity, while the azetidine and triazole rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole: This compound differs by the substitution of the trifluoromethoxy group with a trifluoromethyl group, which can affect its chemical and biological properties.

    2-(1-((2-(methoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole: The methoxy group in place of the trifluoromethoxy group can lead to differences in reactivity and interaction with biological targets.

    2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole: The position of the triazole ring nitrogen can influence the compound’s stability and reactivity.

Uniqueness

2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfonyl group increases binding affinity and specificity. The azetidine and triazole rings contribute to the compound’s overall stability and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[1-[2-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O3S/c13-12(14,15)22-10-3-1-2-4-11(10)23(20,21)18-7-9(8-18)19-16-5-6-17-19/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNFLYHUULOISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.